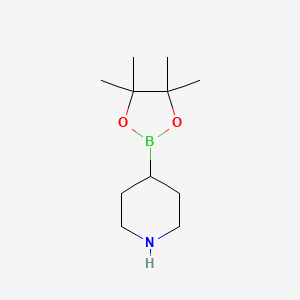
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Vue d'ensemble
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine” is a chemical compound with the molecular formula C15H29BN2O3 . It is a colorless to yellow liquid or semi-solid or solid substance .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.3 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is a colorless to yellow liquid or semi-solid or solid .Applications De Recherche Scientifique
-
Synthesis of Biologically Active Compounds
- Application: “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine” is used as an important intermediate in the synthesis of many biologically active compounds such as crizotinib .
- Method: The compound is synthesized through a multi-step process, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results: The successful synthesis of the compound provides a pathway for the production of biologically active compounds .
-
Synthesis of Boronic Acid Derivatives
-
Synthesis of Novel Copolymers
-
Synthesis of Pyrazole Derivatives
- Application: The compound is used as an intermediate in the synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
- Results: The successful synthesis of this compound expands the range of pyrazole derivatives available for various applications .
-
Synthesis of Phenyl Derivatives
-
Borylation of Alkylbenzenes
- Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method: This reaction is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results: The successful borylation of alkylbenzenes expands the range of boron-containing compounds available for various applications .
-
Synthesis of Pyrazole Derivatives
- Application: The compound is used as an intermediate in the synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
- Results: The successful synthesis of this compound expands the range of pyrazole derivatives available for various applications .
-
Synthesis of Phenyl Derivatives
-
Borylation of Alkylbenzenes
- Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method: This reaction is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results: The successful borylation of alkylbenzenes expands the range of boron-containing compounds available for various applications .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJOVDVQZDQJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671663 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
CAS RN |
1087160-40-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride](/img/structure/B1388422.png)
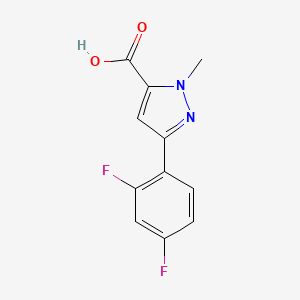
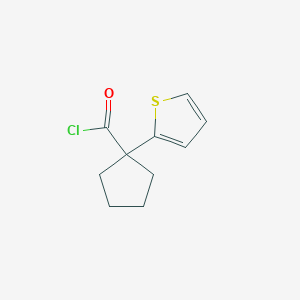
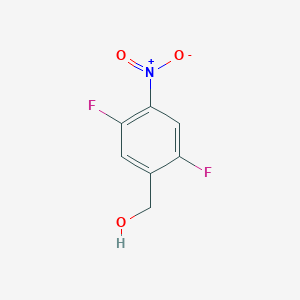
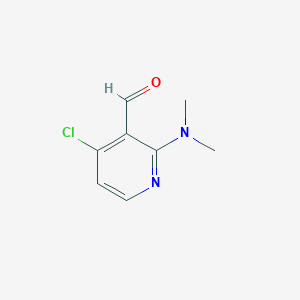
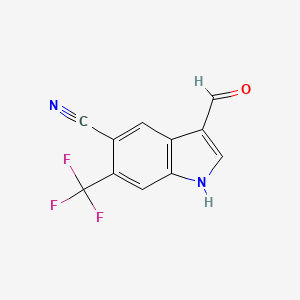
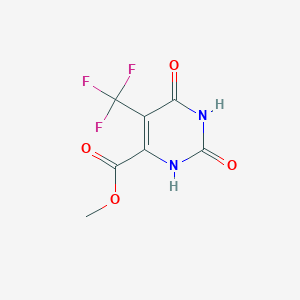
![2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388434.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)
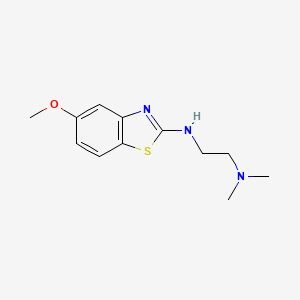
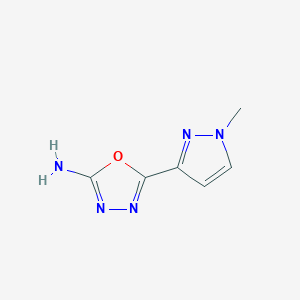
![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)